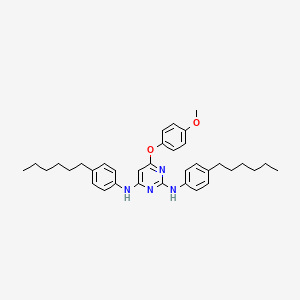
N~2~,N~4~-Bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~4~-Bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine is a complex organic compound characterized by its unique structure, which includes hexylphenyl and methoxyphenoxy groups attached to a pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.
Introduction of Hexylphenyl Groups: The hexylphenyl groups are introduced via a Friedel-Crafts alkylation reaction, where hexylbenzene reacts with the pyrimidine core in the presence of a Lewis acid catalyst.
Attachment of Methoxyphenoxy Group: The methoxyphenoxy group is attached through a nucleophilic aromatic substitution reaction, where a methoxyphenol derivative reacts with the pyrimidine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~4~-Bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N~2~,N~4~-Bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Wirkmechanismus
The mechanism of action of N2,N~4~-Bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding domains. The exact pathways depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~,N~4~-Bis(4-hexylphenyl)pyrimidine-2,4-diamine: Lacks the methoxyphenoxy group, which may result in different chemical and biological properties.
N~2~,N~4~-Bis(4-methoxyphenyl)pyrimidine-2,4-diamine: Contains methoxyphenyl groups instead of hexylphenyl, affecting its solubility and reactivity.
N~2~,N~4~-Bis(4-hexylphenyl)-6-phenoxypyrimidine-2,4-diamine: Similar structure but without the methoxy group, which can influence its electronic properties.
Uniqueness
N~2~,N~4~-Bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine is unique due to the combination of hexylphenyl and methoxyphenoxy groups attached to the pyrimidine core. This unique structure imparts specific chemical and physical properties, such as enhanced solubility in organic solvents and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
136647-73-9 |
|---|---|
Molekularformel |
C35H44N4O2 |
Molekulargewicht |
552.7 g/mol |
IUPAC-Name |
2-N,4-N-bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C35H44N4O2/c1-4-6-8-10-12-27-14-18-29(19-15-27)36-33-26-34(41-32-24-22-31(40-3)23-25-32)39-35(38-33)37-30-20-16-28(17-21-30)13-11-9-7-5-2/h14-26H,4-13H2,1-3H3,(H2,36,37,38,39) |
InChI-Schlüssel |
JCDSAHNNDIUTLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)NC2=CC(=NC(=N2)NC3=CC=C(C=C3)CCCCCC)OC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


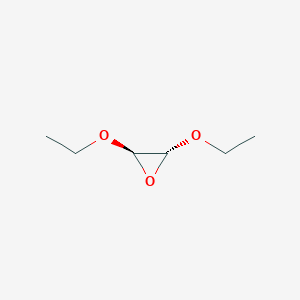
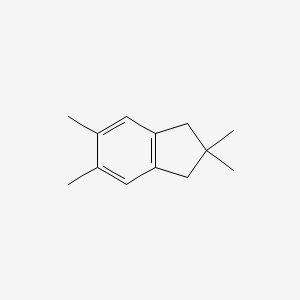
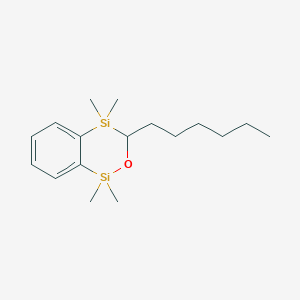
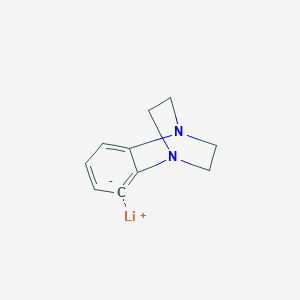
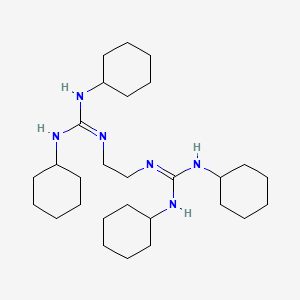
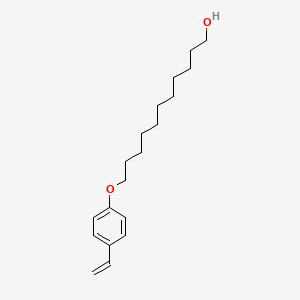
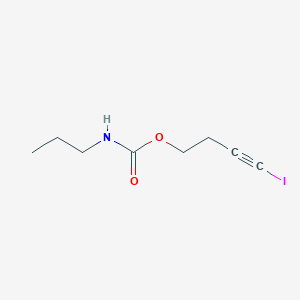
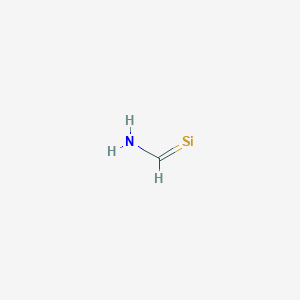
![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)
![{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane](/img/structure/B14275523.png)
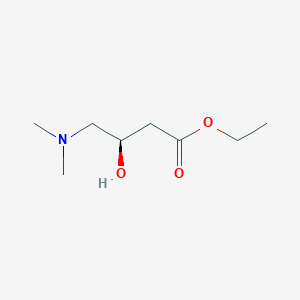
![(E)-N-(4-Nitrophenyl)-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14275554.png)
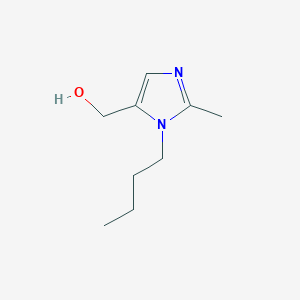
![N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14275558.png)
